molecular formula C15H15NO2 B075498 N-(4-hydroxyphenyl)-N,4-dimethylbenzamide CAS No. 1148-53-4

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide

Cat. No.: B075498
CAS No.: 1148-53-4
M. Wt: 241.28 g/mol
InChI Key: ZAXDQTZNODCHKM-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with a hydroxyphenyl and a dimethyl group

Mechanism of Action

Target of Action

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide, also known as Fenretinide , is a synthetic retinoid derivative . It has been shown to inhibit the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .

Mode of Action

Fenretinide interacts with its targets and induces apoptosis in cells resistant to all-trans-retinoic acid, a high-affinity ligand for the retinoic acid receptors (RARs) . This suggests that Fenretinide signals through a mechanism independent of the retinoid receptors .

Biochemical Pathways

Fenretinide’s action affects several biochemical pathways. It has been found to cause lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on elevation of reactive oxygen species and precedes mitochondrial dysfunction .

Pharmacokinetics

The distribution of Fenretinide and its metabolites was investigated in the liver, serum, mammary gland, and urinary bladder of female rats and mice . Following an intravenous dose, Fenretinide distributed to all tissues examined with the highest levels reached in the liver . A 5-day excretion study revealed that less than 2% of a single intravenous dose is excreted as unmetabolized Fenretinide in urine and feces .

Result of Action

Fenretinide treatment may cause ceramide (a wax-like substance) to build up in tumor cells and is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . Fenretinide accumulates preferentially in fatty tissue such as the breast, which may contribute to the effectiveness of Fenretinide against breast cancer .

Action Environment

The action, efficacy, and stability of Fenretinide can be influenced by environmental factors. For instance, these compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxyphenyl)-N,4-dimethylbenzamide typically involves the reaction of 4-hydroxyaniline with 4-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts such as palladium complexes can also enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxyphenyl)retinamide:

Comparison: N-(4-hydroxyphenyl)-N,4-dimethylbenzamide is unique due to the presence of both hydroxyphenyl and dimethyl groups, which confer distinct chemical and biological properties. Unlike paracetamol, which is primarily used for pain relief, this compound has broader applications in research and industry. Compared to fenretinide, it lacks the retinoid structure but still exhibits potential anticancer activity.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-N,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-11-3-5-12(6-4-11)15(18)16(2)13-7-9-14(17)10-8-13/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXDQTZNODCHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407096
Record name N-(4-hydroxyphenyl)-N,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148-53-4
Record name N-(4-hydroxyphenyl)-N,4-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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